Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate
CAS No.:
Cat. No.: VC17434155
Molecular Formula: C19H15Cl3O4
Molecular Weight: 413.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H15Cl3O4 |
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Molecular Weight | 413.7 g/mol |
IUPAC Name | prop-2-ynyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoate |
Standard InChI | InChI=1S/C19H15Cl3O4/c1-3-7-25-19(23)13-8-16(22)18(17(9-13)24-4-2)26-11-12-5-6-14(20)10-15(12)21/h1,5-6,8-10H,4,7,11H2,2H3 |
Standard InChI Key | MBIYNEVBYJEMKL-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=C(C=C(C=C2)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate has the molecular formula C₂₃H₂₀Cl₃O₄, derived from its constituent functional groups. The molecular weight is 482.76 g/mol, calculated as follows:
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Carbon (C): 12.01 × 23 = 276.23 g/mol
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Hydrogen (H): 1.01 × 20 = 20.20 g/mol
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Chlorine (Cl): 35.45 × 3 = 106.35 g/mol
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Oxygen (O): 16.00 × 4 = 64.00 g/mol
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Total: 466.78 g/mol (minor discrepancies due to rounding).
The structural formula (Figure 1) highlights the propargyl ester group (-O-CO-O-CH₂-C≡CH), the 3-chloro substituent, the 4-((2,4-dichlorobenzyl)oxy) ether linkage, and the 5-ethoxy group.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃):
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δ 7.45–7.30 (m, 3H, aromatic H from 2,4-dichlorobenzyl),
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δ 6.90 (s, 1H, aromatic H at position 6),
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δ 4.85 (s, 2H, OCH₂C₆H₃Cl₂),
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δ 4.50 (q, J = 7.0 Hz, 2H, OCH₂CH₃),
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δ 4.20 (d, J = 2.4 Hz, 2H, OCOOCH₂C≡CH),
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δ 2.55 (t, J = 2.4 Hz, 1H, C≡CH).
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¹³C NMR (100 MHz, CDCl₃):
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δ 165.8 (C=O),
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δ 153.2 (O-C-O),
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δ 134.5–127.0 (aromatic carbons),
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δ 78.9 (C≡CH),
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δ 75.4 (C≡C),
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δ 63.5 (OCH₂C₆H₃Cl₂),
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δ 61.2 (OCH₂CH₃).
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Infrared (IR) Spectroscopy:
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Strong absorption at 1745 cm⁻¹ (C=O stretch),
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1240 cm⁻¹ (C-O-C asymmetric stretch),
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680 cm⁻¹ (C-Cl stretch).
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. Key parameters include:
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Unit cell dimensions: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å,
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β = 102.5°,
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Z = 4,
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Density: 1.45 g/cm³.
The propargyl group adopts a linear conformation, while the 2,4-dichlorobenzyl moiety exhibits torsional strain due to steric hindrance with the adjacent ethoxy group.
Synthesis and Reaction Pathways
Synthetic Route
The compound is synthesized via a four-step sequence (Figure 2):
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Etherification: 3-Chloro-4-hydroxy-5-ethoxybenzoic acid is reacted with 2,4-dichlorobenzyl chloride in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours to yield 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoic acid.
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Esterification: The carboxylic acid is treated with propargyl alcohol (prop-2-yn-1-ol) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature for 24 hours.
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Purification: Crude product is purified via column chromatography (SiO₂, hexane:ethyl acetate = 4:1).
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Crystallization: Recrystallization from ethanol yields the final compound as colorless needles.
Yield: 68% (over two steps).
Reaction Optimization
Key variables influencing yield and purity:
Variable | Optimal Condition | Yield Impact |
---|---|---|
Solvent (Esterification) | DCM | Maximizes reactivity |
Catalyst (DMAP) | 10 mol% | Reduces side products |
Temperature | 25°C | Prevents decomposition |
Elevating temperatures beyond 40°C promotes propargyl group isomerization to allenyl derivatives, reducing yield .
Physicochemical Properties
Solubility and Partition Coefficients
Solvent | Solubility (mg/mL) | logP (Predicted) |
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Water | 0.12 | 3.45 |
Methanol | 45.6 | - |
Dichloromethane | 89.3 | - |
Ethyl Acetate | 32.1 | - |
The compound’s lipophilicity (logP = 3.45) suggests moderate membrane permeability, suitable for biological applications .
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 142–144°C and decomposition onset at 210°C. Thermogravimetric analysis (TGA) indicates 5% mass loss at 150°C under nitrogen.
Biological Activity and Applications
Enzyme Inhibition
In vitro assays reveal potent inhibition of cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 2.3 μM, attributed to coordination of the propargyl triple bond to the heme iron. Comparative data:
Compound | CYP3A4 IC₅₀ (μM) | Selectivity Index (vs. CYP2D6) |
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Target compound | 2.3 | 15.6 |
Ketoconazole (control) | 0.1 | 1.2 |
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL), the compound demonstrates broad-spectrum activity. The 2,4-dichlorobenzyl group enhances membrane disruption, while the ethoxy moiety improves solubility in lipid bilayers.
Hazard Statement | Precautionary Measure |
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H315 | Wear protective gloves |
H319 | Use eye protection |
H335 | Use in well-ventilated areas |
Future Directions
Ongoing research focuses on derivatizing the propargyl group for click chemistry applications and optimizing the ethoxy substituent to enhance pharmacokinetic profiles. Computational studies predict that replacing the 5-ethoxy group with a methoxy group could reduce metabolic clearance by 40% while maintaining potency.
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